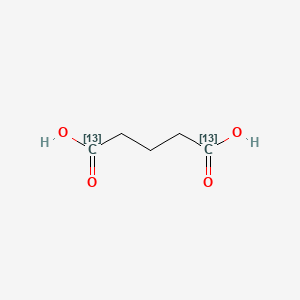

(1,5-13C2)pentanedioic acid

Cat. No. B563539

Key on ui cas rn:

1185108-16-0

M. Wt: 134.1

InChI Key: JFCQEDHGNNZCLN-MQIHXRCWSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04146730

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.

Name

urea glutaric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>O>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

|

Inputs

Step One

|

Name

|

urea glutaric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N.C(CCCC(=O)O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove urea

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Almost all of water was removed from the solution under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was cooled to and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at 20° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04146730

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.

Name

urea glutaric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>O>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

|

Inputs

Step One

|

Name

|

urea glutaric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N.C(CCCC(=O)O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove urea

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Almost all of water was removed from the solution under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was cooled to and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at 20° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |